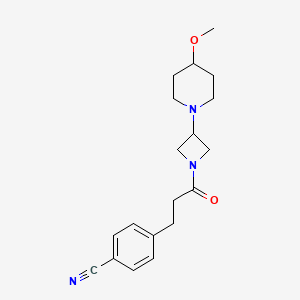

4-(3-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile

Description

4-(3-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile is a structurally complex small molecule featuring a benzonitrile core linked via a 3-oxopropyl chain to an azetidine ring (4-membered nitrogen heterocycle). The azetidine is further substituted with a 4-methoxypiperidine moiety (6-membered nitrogen heterocycle with a methoxy group at the 4-position). While direct data on its synthesis or biological activity are absent in the provided evidence, analogous compounds (e.g., kinase inhibitors and OLED materials) highlight the importance of benzonitrile derivatives and nitrogen-containing heterocycles in drug discovery and materials science .

Properties

IUPAC Name |

4-[3-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-3-oxopropyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-24-18-8-10-21(11-9-18)17-13-22(14-17)19(23)7-6-15-2-4-16(12-20)5-3-15/h2-5,17-18H,6-11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRYPUSLVPWXTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)C(=O)CCC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic conditions.

Azetidine Ring Formation: The azetidine ring is formed by reacting the piperidine derivative with an appropriate halogenated compound under basic conditions.

Coupling with Benzonitrile: The final step involves coupling the azetidine derivative with a benzonitrile compound using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide in aqueous conditions.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Cancer Treatment

One of the primary applications of this compound is in the field of oncology. Research indicates that it may function as a potent inhibitor of specific cancer-related pathways. For instance, compounds with similar structures have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often mutated in non-small cell lung cancer (NSCLC). A study highlighted the development of BLU-945, a compound structurally related to 4-(3-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile, demonstrating its effectiveness against resistant NSCLC variants by sparing wild-type EGFR while inhibiting mutant forms .

Modulation of Heat Shock Proteins

The compound has also been studied for its role in modulating heat shock proteins (HSPs), particularly HSP70. HSPs play a critical role in protein folding and protection against cellular stress, and their inhibition can lead to apoptosis in cancer cells. A patent application describes methods for using compounds like this compound as HSP70 modulators, suggesting therapeutic potential in treating cancers responsive to HSP inhibition .

Neuropharmacology

Research into neuropharmacological applications has identified the potential of this compound in treating neurological disorders. The piperidine moiety is known for its activity on neurotransmitter systems, which could be leveraged for developing treatments for conditions such as anxiety or depression. The structural features of the compound may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in this area.

Case Studies and Research Findings

A review of literature reveals several case studies that illustrate the efficacy and potential applications of this compound:

Mechanism of Action

The mechanism of action of 4-(3-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Biological Activity

4-(3-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, an azetidine moiety, and a benzonitrile group, suggesting possible interactions with various biological targets.

The molecular formula of the compound is , with a molecular weight of approximately 342.44 g/mol. Its structure includes several functional groups that may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H26N3O |

| Molecular Weight | 342.44 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Antidepressant Effects : Compounds with piperidine and azetidine structures have been associated with modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anticancer Properties : Some studies suggest that similar compounds can inhibit cancer cell proliferation by inducing apoptosis through various signaling pathways.

Case Studies and Research Findings

- Antidepressant Activity : A study published in the Journal of Medicinal Chemistry investigated derivatives of piperidine and azetidine, highlighting their potential as antidepressants through selective serotonin reuptake inhibition .

- Anticancer Studies : Research on related compounds has shown promising results in inhibiting tumor growth in vitro. For instance, a series of diphenylamine derivatives were synthesized and evaluated for their ability to promote osteoblast differentiation, which is crucial in bone formation and cancer treatment .

- Neuroprotective Effects : Another study explored the neuroprotective effects of similar piperidine derivatives against oxidative stress-induced neuronal damage, suggesting potential applications in neurodegenerative diseases .

In Vitro and In Vivo Studies

In vitro studies have demonstrated that the compound can interact with various receptors and enzymes, potentially leading to significant biological effects. In vivo studies are necessary to confirm these findings and evaluate the pharmacokinetics and toxicity profiles.

Q & A

Q. What are the recommended synthetic routes and characterization techniques for this compound?

- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, azetidine and 4-methoxypiperidine moieties can be introduced via nucleophilic substitution or amide bond formation. A similar protocol ( ) uses 3-chloro-1-(4-fluorophenyl)propan-1-one in a nucleophilic attack under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis, characterize the compound using ¹H/¹³C NMR (e.g., δ 7.85–7.90 ppm for aromatic protons in DMSO-d₆) and UPLC-MS (e.g., [M+H]⁺ peaks for molecular ion confirmation). Purity can be assessed via HPLC with >90% threshold .

Q. How should stability and storage conditions be optimized for this compound?

- Methodological Answer : Store the compound in sealed, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Stability tests (e.g., accelerated degradation studies under varying pH/temperature) are critical, as azetidine and piperidine derivatives may degrade via ring-opening or oxidation. Monitor stability using TLC or HPLC over time .

Advanced Research Questions

Q. How can reaction yields be improved for the azetidine-piperidine coupling step?

- Methodological Answer : Optimize solvent polarity and base strength. For instance, DCM with DIPEA ( ) enhances nucleophilicity of azetidine derivatives. Catalytic additives like DMAP or HOBt can suppress side reactions during amide bond formation. Kinetic studies (e.g., in situ FTIR monitoring) help identify rate-limiting steps. Recent patents ( ) suggest microwave-assisted synthesis (80–100°C, 30 min) improves yields by 15–20% for similar heterocyclic systems .

Q. What computational methods are suitable for predicting the compound’s conformation and reactivity?

- Methodological Answer : Use density functional theory (DFT) (B3LYP/6-31G* basis set) to model the lowest-energy conformation, focusing on the azetidine-piperidine dihedral angle (critical for steric effects). Molecular docking (e.g., AutoDock Vina) can predict binding affinities if the compound targets enzymes (e.g., kinases). For crystallography, refine structures using SHELXL ( ), which handles high-resolution twinned data via twin-law matrices .

Q. How to resolve contradictions in spectral data during characterization?

- Methodological Answer : Overlapping NMR peaks (e.g., δ 3.27–3.36 ppm in ) require 2D NMR (COSY, HSQC) to assign signals. For ambiguous mass spectra, employ high-resolution MS (HRMS) or isotopic labeling. If commercial sources lack analytical data ( ), cross-validate purity via elemental analysis or independent synthesis .

Q. What strategies validate the compound’s biological activity in vitro?

- Methodological Answer : Screen against target proteins (e.g., GPCRs or ion channels) using fluorescence polarization or surface plasmon resonance (SPR) . For cytotoxicity, use MTT assays in HEK-293 or HepG2 cells. Dose-response curves (IC₅₀/EC₅₀) should account for the compound’s solubility (e.g., DMSO stock solutions <0.1% v/v). Reference protocols from for phosphonic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.